molecular formula C20H21NO6 B12379821 Tnf-|A-IN-13

Tnf-|A-IN-13

Cat. No.: B12379821
M. Wt: 371.4 g/mol
InChI Key: JBCINNWQBPJWRZ-UHFFFAOYSA-N
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Description

Tnf-|A-IN-13 is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. It is primarily known for its role as an inhibitor of tumor necrosis factor alpha (TNF-α), a cytokine involved in systemic inflammation and implicated in various autoimmune diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tnf-|A-IN-13 typically involves multiple steps, including the preparation of intermediates and the final coupling reactions. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale reactors. Quality control measures are crucial to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tnf-|A-IN-13 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions often involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols .

Scientific Research Applications

Tnf-|A-IN-13 has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Studied for its role in inhibiting TNF-α, which is crucial in inflammatory responses.

    Medicine: Potential therapeutic agent for treating autoimmune diseases such as rheumatoid arthritis and Crohn’s disease.

    Industry: Utilized in the development of new drugs and therapeutic agents .

Mechanism of Action

Tnf-|A-IN-13 exerts its effects by inhibiting the activity of TNF-α. It binds to the TNF-α molecule, preventing it from interacting with its receptors on the surface of immune cells. This inhibition disrupts the signaling pathways that lead to inflammation and immune responses . The primary molecular targets include TNF-α receptors, and the pathways involved are the NF-κB and MAPK signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tnf-|A-IN-13 is unique in its specific binding affinity and inhibitory potency against TNF-α. Unlike some other inhibitors, it may offer a different pharmacokinetic profile and potentially fewer side effects .

Conclusion

This compound is a promising compound with significant potential in the treatment of inflammatory and autoimmune diseases. Its unique properties and mechanisms of action make it a valuable subject of ongoing research and development.

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

7-methoxy-2-(3,4,5-trimethoxyphenyl)-2H-chromene-3-carboxamide

InChI

InChI=1S/C20H21NO6/c1-23-13-6-5-11-7-14(20(21)22)18(27-15(11)10-13)12-8-16(24-2)19(26-4)17(9-12)25-3/h5-10,18H,1-4H3,(H2,21,22)

InChI Key

JBCINNWQBPJWRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(O2)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)N

Origin of Product

United States

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